molecular formula C9H10ClN3O B14292108 Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- CAS No. 121149-68-6

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-

Cat. No.: B14292108
CAS No.: 121149-68-6
M. Wt: 211.65 g/mol
InChI Key: QRYYNWCEQGXCED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- typically involves the reaction of hydrazinecarboxamide with 2-chloroacetophenone under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(2-chlorophenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYYNWCEQGXCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296532
Record name Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121149-68-6
Record name Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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